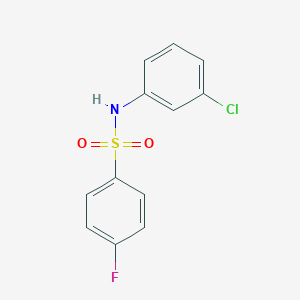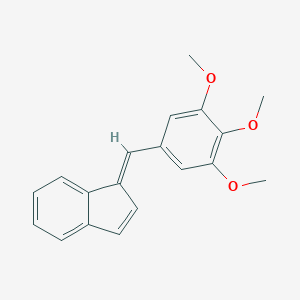
1-(3,4,5-trimethoxybenzylidene)-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4,5-trimethoxybenzylidene)-1H-indene, also known as TMI or β-TMI, is a synthetic compound that belongs to the family of indene derivatives. It is widely used in scientific research due to its potential application in various fields such as medicine, biochemistry, and material science.
作用機序
The mechanism of action of 1-(3,4,5-trimethoxybenzylidene)-1H-indene is not fully understood. However, it has been proposed that 1-(3,4,5-trimethoxybenzylidene)-1H-indene exerts its biological activity by interfering with the function of specific enzymes or proteins. For example, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. 1-(3,4,5-trimethoxybenzylidene)-1H-indene has also been demonstrated to bind to DNA and induce apoptosis in cancer cells.
生化学的および生理学的効果
1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-(3,4,5-trimethoxybenzylidene)-1H-indene can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory mediators. In vivo studies have shown that 1-(3,4,5-trimethoxybenzylidene)-1H-indene can inhibit the growth of tumors in animal models and reduce the severity of inflammation in animal models of disease. 1-(3,4,5-trimethoxybenzylidene)-1H-indene has also been shown to exhibit antioxidant activity and protect against oxidative stress.
実験室実験の利点と制限
1-(3,4,5-trimethoxybenzylidene)-1H-indene has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. It exhibits low toxicity and high stability, making it suitable for long-term studies. However, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has some limitations. It is poorly soluble in water, which can limit its use in aqueous systems. It also exhibits low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 1-(3,4,5-trimethoxybenzylidene)-1H-indene. One direction is to explore its potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the mechanism of action of 1-(3,4,5-trimethoxybenzylidene)-1H-indene and identify its molecular targets. Another direction is to investigate the use of 1-(3,4,5-trimethoxybenzylidene)-1H-indene as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the development of novel materials based on 1-(3,4,5-trimethoxybenzylidene)-1H-indene could lead to the synthesis of materials with unique properties for various applications.
合成法
The synthesis of 1-(3,4,5-trimethoxybenzylidene)-1H-indene involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and indene in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
科学的研究の応用
1-(3,4,5-trimethoxybenzylidene)-1H-indene has been extensively studied for its potential application in various scientific fields. In medicine, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. In biochemistry, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been used as a fluorescent probe for the detection of metal ions such as copper and iron. In material science, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been employed as a building block for the synthesis of novel organic materials with unique optical and electronic properties.
特性
CAS番号 |
2428-31-1 |
|---|---|
製品名 |
1-(3,4,5-trimethoxybenzylidene)-1H-indene |
分子式 |
C19H18O3 |
分子量 |
294.3 g/mol |
IUPAC名 |
(1E)-1-[(3,4,5-trimethoxyphenyl)methylidene]indene |
InChI |
InChI=1S/C19H18O3/c1-20-17-11-13(12-18(21-2)19(17)22-3)10-15-9-8-14-6-4-5-7-16(14)15/h4-12H,1-3H3/b15-10+ |
InChIキー |
VUWQTQJXINKVKM-XNTDXEJSSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C=CC3=CC=CC=C32 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



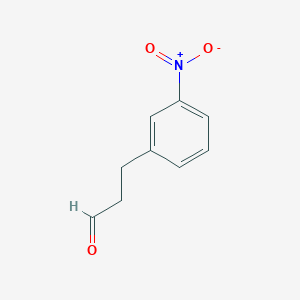
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
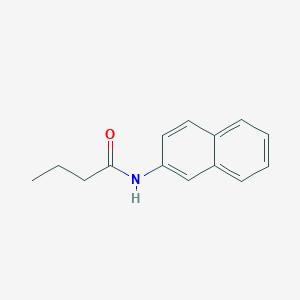

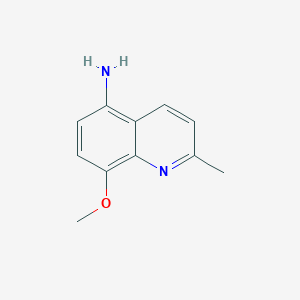
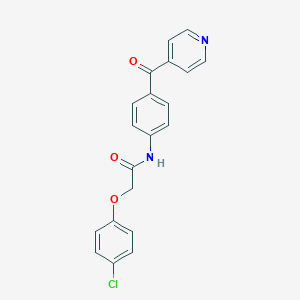


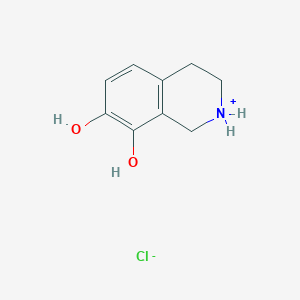

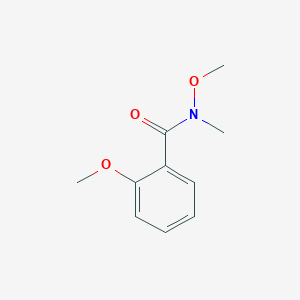
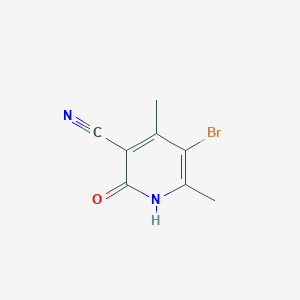
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)
